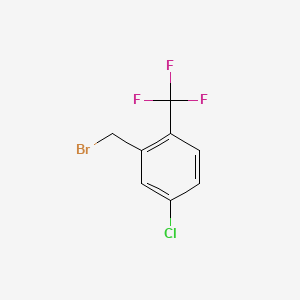

5-Chloro-2-(trifluoromethyl)benzyl bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(bromomethyl)-4-chloro-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClF3/c9-4-5-3-6(10)1-2-7(5)8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUNFGTVHRCWPKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CBr)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380781 | |

| Record name | 5-Chloro-2-(trifluoromethyl)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261763-24-0 | |

| Record name | 2-(Bromomethyl)-4-chloro-1-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261763-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-(trifluoromethyl)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261763-24-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Chloro-2-(trifluoromethyl)benzyl bromide CAS 261763-24-0 properties

An In-depth Technical Guide to 5-Chloro-2-(trifluoromethyl)benzyl bromide (CAS 261766-24-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, safety information, and handling procedures for this compound. This compound is a key intermediate in organic synthesis, particularly for the introduction of the 5-chloro-2-(trifluoromethyl)benzyl moiety in the development of new chemical entities.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its use in designing synthetic routes and for ensuring appropriate handling and storage conditions. Data has been compiled from various chemical suppliers and safety data sheets.

| Property | Value | Citations |

| CAS Number | 261763-24-0 | [1][2][3] |

| Molecular Formula | C₈H₅BrClF₃ | [2][4][5] |

| Molecular Weight | 273.48 g/mol | [5][6] |

| IUPAC Name | 2-(bromomethyl)-4-chloro-1-(trifluoromethyl)benzene | [1] |

| Synonyms | alpha-Bromo-2-(trifluoromethyl)-5-chlorotoluene | [1] |

| Appearance | Liquid; Colorless to light yellow liquid | [1][4][7] |

| Boiling Point | 224 °C | [6][8] |

| Density | 1.663 g/cm³ | [6][7] |

| Refractive Index | 1.518 | [7][8] |

| Flash Point | 89 °C / 119 °C | [7][8] |

| Purity | ≥98% | [1] |

| Storage Temperature | Ambient Temperature; 2-8°C recommended by some suppliers | [1][7] |

| InChI Key | OUNFGTVHRCWPKY-UHFFFAOYSA-N | [1] |

Safety and Hazard Information

This compound is classified as a hazardous substance. It is corrosive and a lachrymator.[5] Strict adherence to safety protocols is mandatory when handling this chemical.

| Hazard Category | GHS Classification | Citations |

| Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) | [1][4] |

| Signal Word | Danger | [1][4] |

| Hazard Statements | H314: Causes severe skin burns and eye damage. H318: Causes serious eye damage. H335: May cause respiratory irritation. | [4][9][10] |

| Precautionary Statements | P260: Do not breathe fumes, mist, spray, vapors. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician. | [4][5] |

| Incompatibilities | Strong oxidizing agents, strong bases, strong acids. | [4][11] |

| Hazardous Decomposition | Emits toxic fumes under fire conditions, including carbon oxides, hydrogen bromide, hydrogen chloride, and hydrogen fluoride. | [4][10] |

Experimental Protocols and Applications

While this compound is a valuable reagent, specific, detailed experimental protocols for its direct synthesis or use were not available in the reviewed literature. It is typically used as an alkylating agent in organic synthesis. For instance, a general procedure for a related reaction, the conversion of benzyl thioethers to sulfonyl fluorides, involves dissolving the benzyl sulfide in a solvent mixture, adding an acid and a reagent like TCCA, followed by quenching and extraction.[12] This highlights its role as a building block for more complex molecules. The synthesis of its corresponding aldehyde, 5-chloro-2-trifluoromethylbenzaldehyde, has been described starting from the alcohol analogue using pyridinium chlorochromate (PCC) as an oxidizing agent.[13]

Logical Workflow for Safe Handling

Given the hazardous nature of this compound, a systematic workflow for its safe handling and in case of accidental exposure is critical. The following diagram outlines the necessary steps from preparation to emergency response.

Caption: Workflow for Safe Handling and Emergency Response.

References

- 1. This compound | 261763-24-0 [sigmaaldrich.com]

- 2. This compound | 261763-24-0 | INDOFINE Chemical Company [indofinechemical.com]

- 3. This compound | 261763-24-0 [chemicalbook.com]

- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. chembk.com [chembk.com]

- 7. This compound CAS#: 261763-24-0 [m.chemicalbook.com]

- 8. matrixscientific.com [matrixscientific.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 5-CHLORO-2-(TRIFLUOROMETHYL)BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-(trifluoromethyl)benzyl bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Chloro-2-(trifluoromethyl)benzyl bromide, a key intermediate in various synthetic applications. The information is curated for researchers, scientists, and professionals in the field of drug development, offering a detailed look at its chemical and physical characteristics, alongside relevant experimental considerations and a representative synthetic workflow.

Core Physicochemical Data

This compound is a substituted aromatic halide. Its structural features, including the trifluoromethyl and chloro groups, significantly influence its reactivity and physical properties. The benzylic bromide imparts considerable reactivity, making it a valuable reagent for introducing the 5-chloro-2-(trifluoromethyl)benzyl moiety into various molecular scaffolds.

The quantitative physicochemical properties of this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Citations |

| CAS Number | 261763-24-0 | [1][2][3][4][5] |

| Molecular Formula | C8H5BrClF3 | [1][2][4][6][7] |

| Molecular Weight | 273.48 g/mol | [6][7] |

| Appearance | Colorless to light yellow liquid | [8] |

| Boiling Point | 224 °C | [1][8] |

| Density | 1.663 g/cm³ | [8] |

| Refractive Index (nD20) | 1.518 | [1][8] |

| Flash Point | 89 °C | [8] |

| Storage Temperature | 2-8°C | [8] |

Experimental Protocols for Property Determination

While specific experimental documentation for the determination of this compound's properties is not publicly detailed, standard laboratory procedures are employed for such characterizations. The data presented in this guide are typically derived from methods such as:

-

Boiling Point Determination: The boiling point is determined at a specified pressure. For a compound like this, which may be sensitive to high temperatures, vacuum distillation is often employed to determine the boiling point at reduced pressure, which can then be extrapolated to atmospheric pressure.

-

Density Measurement: The density of a liquid is typically measured using a pycnometer or a digital density meter. This involves accurately measuring the mass of a known volume of the substance at a specific temperature.

-

Refractive Index Measurement: A refractometer is used to measure the refractive index of a liquid. This value is a dimensionless number that describes how fast light travels through the material and is a useful indicator of purity.

-

Flash Point Determination: The flash point is determined using either an open-cup or closed-cup apparatus. The liquid is heated, and a flame is periodically passed over the surface to determine the lowest temperature at which the vapors will ignite.

The Safety Data Sheet (SDS) is a primary source for these physicochemical properties and should always be consulted before handling the chemical.[6]

Synthetic Workflow and Applications

This compound is primarily utilized as a building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds.[3][5] Its benzylic bromide group is a reactive handle for nucleophilic substitution reactions, allowing for the attachment of this substituted benzyl group to a wide range of molecules.

The following diagram illustrates a generalized experimental workflow for a nucleophilic substitution reaction, which is a common application for this compound.

Caption: Generalized workflow for nucleophilic substitution.

The trifluoromethyl group is a common feature in modern pharmaceuticals due to its ability to modulate properties such as metabolic stability and lipophilicity.[9] The presence of both a chloro and a trifluoromethyl group on the aromatic ring of this reagent provides a unique electronic and steric profile that can be exploited in drug design.

Safety and Handling

This compound is classified as a corrosive material.[1][6] It is also a lachrymator, meaning it can cause tearing.[6] Therefore, appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn when handling this substance.[6] All work should be conducted in a well-ventilated fume hood.

In case of exposure, it is critical to take immediate action:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[6]

-

Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.[6]

-

Ingestion: Rinse the mouth but do not induce vomiting.[6]

-

Inhalation: Move the person to fresh air.[10]

In all cases of exposure, immediate medical attention is required.[6] The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[11]

References

- 1. matrixscientific.com [matrixscientific.com]

- 2. This compound | VSNCHEM [vsnchem.com]

- 3. This compound | 261763-24-0 | INDOFINE Chemical Company [indofinechemical.com]

- 4. This compound [oakwoodchemical.com]

- 5. This compound | 261763-24-0 | INDOFINE Chemical Company [indofinechemical.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. echemi.com [echemi.com]

- 8. This compound CAS#: 261763-24-0 [m.chemicalbook.com]

- 9. jelsciences.com [jelsciences.com]

- 10. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]

- 11. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to 5-Chloro-2-(trifluoromethyl)benzyl bromide

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Chloro-2-(trifluoromethyl)benzyl bromide, a compound of interest for researchers, scientists, and professionals in drug development and chemical synthesis.

Molecular Structure and Properties

This compound is a substituted toluene derivative. The structure consists of a benzene ring substituted with a chloro group, a trifluoromethyl group, and a bromomethyl group. The IUPAC name for this compound is 2-(Bromomethyl)-4-chloro-1-(trifluoromethyl)benzene.[1] The relative positions of these functional groups on the aromatic ring are crucial for its reactivity and potential applications in organic synthesis.

The logical arrangement of the core components of this compound is illustrated in the diagram below.

Caption: Logical relationship of functional groups in this compound.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below. This data is essential for handling, storage, and application of the compound in a laboratory setting.

| Property | Value |

| Molecular Formula | C8H5BrClF3[1][2][3][4] |

| Molecular Weight | 273.49 g/mol [2][3][4] |

| CAS Number | 261763-24-0[1][2][3][5] |

| Appearance | Colorless to light yellow liquid[6] |

| Density | 1.359 g/cm³[2] / 1.663 g/cm³[6] |

| Boiling Point | 224 °C[2][6] |

| Flash Point | 89 °C[6] / 119 °C[2] |

| Refractive Index | 1.518[2][6] |

| Storage Temperature | 2-8 °C[6] |

Experimental Protocols and Applications

The presence of the trifluoromethyl group can enhance properties such as metabolic stability and lipophilicity in drug candidates. The chloro and bromo substituents provide sites for further chemical modification.

Safety and Handling

This compound is classified as a corrosive substance.[2] It is a lachrymator and should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. It is advised to keep the compound away from heat, sparks, and open flames.[2][7] In case of contact with skin or eyes, rinse immediately with plenty of water.[2] For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

References

- 1. pschemicals.com [pschemicals.com]

- 2. matrixscientific.com [matrixscientific.com]

- 3. This compound [oakwoodchemical.com]

- 4. This compound | 261763-24-0 | INDOFINE Chemical Company [indofinechemical.com]

- 5. This compound | 261763-24-0 | INDOFINE Chemical Company [indofinechemical.com]

- 6. This compound CAS#: 261763-24-0 [m.chemicalbook.com]

- 7. synquestlabs.com [synquestlabs.com]

alpha-Bromo-2-(trifluoromethyl)-5-chlorotoluene characterization data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization and synthesis of α-Bromo-2-(trifluoromethyl)-5-chlorotoluene. Due to the limited availability of direct experimental data in the public domain, this guide also includes predicted characterization data based on established chemical principles and analysis of analogous compounds.

Core Characterization Data

A summary of the available and predicted physicochemical properties of α-Bromo-2-(trifluoromethyl)-5-chlorotoluene is presented below.

| Property | Value | Source |

| Chemical Name | α-Bromo-2-(trifluoromethyl)-5-chlorotoluene | N/A |

| Synonym(s) | 5-Chloro-2-(trifluoromethyl)benzyl bromide | N/A |

| CAS Number | 261763-24-0 | N/A |

| Molecular Formula | C₈H₅BrClF₃ | N/A |

| Molecular Weight | 273.48 g/mol | N/A |

| Boiling Point | 224 °C | [1] |

| Density | 1.359 g/mL | [1] |

| Predicted ¹H NMR | See Table 2 | N/A |

| Predicted ¹³C NMR | See Table 3 | N/A |

| Predicted Mass Spec. | See Figure 2 | N/A |

Synthesis

The most plausible synthetic route to α-Bromo-2-(trifluoromethyl)-5-chlorotoluene is via the free-radical bromination of 5-chloro-2-(trifluoromethyl)toluene. This method is a well-established procedure for the benzylic halogenation of toluene derivatives.

Experimental Protocol: Synthesis of α-Bromo-2-(trifluoromethyl)-5-chlorotoluene

This protocol is based on general procedures for free-radical bromination of substituted toluenes.

Materials:

-

5-chloro-2-(trifluoromethyl)toluene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Sodium bicarbonate solution (aqueous, saturated)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-chloro-2-(trifluoromethyl)toluene (1.0 eq) in CCl₄.

-

Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide or AIBN (0.02-0.05 eq) to the solution.

-

Heat the reaction mixture to reflux. The reaction can be initiated by UV light if a photochemical initiator is used.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure α-Bromo-2-(trifluoromethyl)-5-chlorotoluene.

Caption: Synthetic workflow for α-Bromo-2-(trifluoromethyl)-5-chlorotoluene.

Predicted Characterization Data

Predicted NMR Data

The following tables outline the predicted ¹H and ¹³C NMR chemical shifts for α-Bromo-2-(trifluoromethyl)-5-chlorotoluene. These predictions are based on established substituent effects on aromatic rings and data from structurally similar compounds.

Table 2: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₂Br | 4.5 - 4.7 | s |

| Ar-H (position 6) | 7.6 - 7.8 | d |

| Ar-H (position 4) | 7.4 - 7.6 | dd |

| Ar-H (position 3) | 7.3 - 7.5 | d |

Table 3: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

| C-Br | 30 - 35 |

| C-CF₃ | 120 - 130 (q) |

| CF₃ | 122 - 126 (q) |

| C-Cl | 133 - 136 |

| C-1 | 138 - 142 |

| Aromatic CH | 125 - 135 |

Predicted Mass Spectrometry Fragmentation

The electron ionization mass spectrum of α-Bromo-2-(trifluoromethyl)-5-chlorotoluene is expected to show a molecular ion peak and characteristic fragmentation patterns resulting from the loss of bromine, chlorine, and the trifluoromethyl group.

Caption: Predicted EI-MS fragmentation pathway.

Disclaimer: The NMR and mass spectrometry data presented in this guide are predicted based on theoretical principles and data from analogous compounds. Experimental verification is required for confirmation.

References

An In-depth Technical Guide to the Synthesis of 5-Chloro-2-(trifluoromethyl)benzyl bromide

This technical guide provides a comprehensive overview of a common and effective synthesis pathway for 5-Chloro-2-(trifluoromethyl)benzyl bromide, a key intermediate in the development of various pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and process visualizations.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved through a two-step process commencing with the reduction of 2-Chloro-5-(trifluoromethyl)benzoic acid. The resulting benzyl alcohol intermediate is then subjected to bromination to yield the final product. This pathway is favored for its high yields and the commercial availability of the starting materials.

Figure 1: Two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 5-Chloro-2-(trifluoromethyl)benzyl alcohol

This procedure details the reduction of the carboxylic acid to the corresponding benzyl alcohol using a borane-tetrahydrofuran complex.[1]

Methodology:

-

Equip a 5-liter, three-neck flask with a mechanical stirrer and a thermometer.

-

Under a nitrogen atmosphere, add 2-Chloro-5-(trifluoromethyl)benzoic acid (100g, 0.45 mol) and 1 liter of tetrahydrofuran (THF) to the flask.

-

Stir the mixture in an ice bath to cool it to 0°C.

-

Slowly add borane-tetrahydrofuran complex (1.0 M in THF, 900 mL, 0.9 mol) dropwise to the solution while maintaining the temperature at 0°C.

-

After the addition is complete, heat the reaction mixture to reflux for 1.5 hours.

-

Upon completion of the reaction, cool the mixture and slowly add 6N HCl to quench the reaction until gas evolution ceases.

-

Add 1 liter of water and perform a liquid-liquid extraction with ethyl acetate (2 x 1 L).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the product as a white solid.

Quantitative Data: Step 1

| Parameter | Value | Reference |

| Starting Material | 2-Chloro-5-(trifluoromethyl)benzoic acid | [1] |

| Molecular Weight (Starting) | 224.55 g/mol | |

| Reagent | Borane-tetrahydrofuran complex (BH3.THF) | [1] |

| Molar Ratio (Acid:BH3.THF) | 1:2 | [1] |

| Product | 5-Chloro-2-(trifluoromethyl)benzyl alcohol | [1] |

| Molecular Weight (Product) | 210.58 g/mol | |

| Yield | 85% | [1] |

| Appearance | White Solid | [1] |

Step 2: Synthesis of this compound

This protocol describes the conversion of the benzyl alcohol intermediate to the final benzyl bromide product using phosphorus tribromide (PBr₃). This is a standard SN2 reaction for converting primary and secondary alcohols to alkyl bromides.

Methodology:

-

In a dry, nitrogen-flushed flask equipped with a magnetic stirrer and an addition funnel, dissolve 5-Chloro-2-(trifluoromethyl)benzyl alcohol (1 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add phosphorus tribromide (PBr₃, ~0.4 eq, a slight excess relative to the 3:1 stoichiometry) dropwise to the stirred solution.

-

Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours, monitoring by TLC for the disappearance of the starting alcohol.

-

Once the reaction is complete, cool the mixture again in an ice bath and slowly quench by adding saturated aqueous sodium bicarbonate solution until the bubbling stops.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

If necessary, purify the product by vacuum distillation or silica gel column chromatography.

Quantitative Data: Step 2

| Parameter | Value | Reference |

| Starting Material | 5-Chloro-2-(trifluoromethyl)benzyl alcohol | |

| Molecular Weight (Starting) | 210.58 g/mol | |

| Reagent | Phosphorus Tribromide (PBr₃) | [2][3][4] |

| Molecular Weight (Reagent) | 270.69 g/mol | |

| Stoichiometry (Alcohol:PBr₃) | 1 : ~0.4 | [3] |

| Product | This compound | |

| Molecular Weight (Product) | 273.48 g/mol | |

| Typical Yield | >90% | [2] |

| Reaction Type | SN2 | [4] |

Experimental Workflow Visualization

The following diagram illustrates the workup and purification process for the bromination step.

Figure 2: Post-reaction workup and purification workflow.

References

An In-Depth Technical Guide to the Stability and Storage of 5-Chloro-2-(trifluoromethyl)benzyl bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Chloro-2-(trifluoromethyl)benzyl bromide, a key reagent in pharmaceutical synthesis. Understanding the stability profile of this compound is critical for ensuring its quality, efficacy, and safety in research and drug development applications. This document outlines the known stability characteristics, optimal storage practices, and potential degradation pathways, supported by available data and general principles of chemical stability for related compounds.

Chemical Stability Profile

Key stability concerns for this compound include:

-

Moisture Sensitivity: As a benzyl bromide, the compound is susceptible to hydrolysis. Contact with water or moisture can lead to the formation of 5-Chloro-2-(trifluoromethyl)benzyl alcohol and hydrobromic acid. This degradation not only reduces the purity of the material but also introduces acidic impurities that can catalyze further decomposition.[3]

-

Light Sensitivity: Similar to many benzylic halides, this compound is sensitive to light. Exposure to UV or visible light can induce photochemical degradation, potentially leading to the formation of radical species and subsequent side reactions.[4]

-

Thermal Lability: Elevated temperatures can accelerate the decomposition of this compound. Thermal decomposition may result in the release of hazardous gases, including hydrogen bromide, hydrogen chloride, hydrogen fluoride, and carbon oxides.[1][2]

Recommended Storage Conditions

To maintain the integrity and purity of this compound, strict adherence to appropriate storage conditions is essential. The following table summarizes the recommended storage parameters based on safety data sheets and general chemical handling guidelines.

| Parameter | Recommendation | Rationale | Citation |

| Temperature | Store in a cool, well-ventilated area. Refrigeration at 2-8°C is recommended. | Minimizes thermal degradation and slows down potential side reactions. | [5] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents exposure to moisture and oxygen, thereby inhibiting hydrolysis and oxidative degradation. | [4][6] |

| Light Exposure | Store in a light-resistant container, such as an amber glass bottle. | Protects the compound from photodegradation. | [6][7] |

| Container | Keep in the original, tightly sealed container. Suitable materials include glass or lined metal cans. Avoid aluminum or galvanized containers. | Prevents contamination and reaction with incompatible container materials. | [6][7][8] |

| Moisture | Store in a dry environment, away from water. | Prevents hydrolysis. | [3][6] |

Incompatible Materials and Reactivity Hazards

To prevent hazardous reactions and maintain the stability of the compound, it is crucial to avoid contact with the following materials:

-

Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.

-

Strong Bases: Will readily react with the benzyl bromide, leading to decomposition.[2]

-

Alcohols and Amines: These nucleophiles can react with the electrophilic benzylic carbon, leading to substitution reactions.[4]

-

Metals: Contact with certain metals, such as steel, can catalyze decomposition.[3]

Experimental Protocols for Stability Assessment (General Methodologies)

While specific, validated stability-indicating assays for this compound are not publicly available, established methodologies for forced degradation studies can be applied to evaluate its stability. These studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods, typically using High-Performance Liquid Chromatography (HPLC).

Forced Degradation Studies

Forced degradation studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to identify potential degradation pathways.

Caption: Workflow for Forced Degradation Studies.

a) Hydrolytic Degradation:

-

Protocol: Prepare solutions of the compound in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water) conditions.

-

Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified period.

-

Analysis: Analyze the samples at various time points by a stability-indicating HPLC method to determine the extent of degradation.

b) Oxidative Degradation:

-

Protocol: Prepare a solution of the compound in a suitable solvent and add an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Incubation: Keep the solution at room temperature or slightly elevated temperature for a defined duration.

-

Analysis: Monitor the degradation using HPLC.

c) Thermal Degradation:

-

Protocol: Expose the solid compound or a solution to elevated temperatures (e.g., 80°C) in a controlled oven.

-

Analysis: Analyze the sample at different time intervals to assess thermal lability.

d) Photolytic Degradation:

-

Protocol: Expose the compound (solid and in solution) to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

Control: A dark control sample should be stored under the same conditions to differentiate between thermal and photolytic degradation.

-

Analysis: Analyze both the exposed and control samples by HPLC.

Development of a Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is essential to separate the parent compound from any potential degradation products.

Caption: HPLC Method Development Workflow.

-

Column: A reversed-phase column (e.g., C18) is typically suitable for separating non-polar to moderately polar compounds.

-

Mobile Phase: A gradient elution with acetonitrile and water is a common starting point.

-

Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance.

-

Method Validation: The developed method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Logical Relationship of Stability and Storage

The stability of this compound is directly dependent on the implementation of proper storage and handling procedures. The following diagram illustrates the logical relationship between environmental factors, storage conditions, and the resulting stability of the compound.

References

- 1. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. SETAC Europe 35th Annual Meeting [setac.confex.com]

- 4. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. openresearch.newcastle.edu.au [openresearch.newcastle.edu.au]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Spectral Analysis of 5-Chloro-2-(trifluoromethyl)benzyl bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for 5-Chloro-2-(trifluoromethyl)benzyl bromide (CAS No: 261763-24-0), a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of direct experimental spectra in public databases, this guide presents a comprehensive analysis based on predicted data derived from structurally analogous compounds and fundamental spectroscopic principles. The methodologies for obtaining such data are also detailed.

Chemical Structure and Properties

-

IUPAC Name: 2-(bromomethyl)-4-chloro-1-(trifluoromethyl)benzene

-

Molecular Formula: C₈H₅BrClF₃

-

Molecular Weight: 273.49 g/mol

-

Appearance: Predicted to be a colorless to pale yellow liquid.

Predicted Spectroscopic Data

The following spectral data are predicted for this compound. These predictions are based on the known spectral data of 2-(trifluoromethyl)benzyl bromide and established substituent effects in NMR and IR spectroscopy, as well as predictable fragmentation patterns in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Data (Solvent: CDCl₃)

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Aromatic | ~ 7.7 | d | ~ 8.4 | H-3 |

| Aromatic | ~ 7.5 | dd | ~ 8.4, ~ 2.1 | H-4 |

| Aromatic | ~ 7.6 | d | ~ 2.1 | H-6 |

| Benzylic | ~ 4.6 | s | - | -CH₂Br |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | ||

| Aromatic | ~ 138 | C-1 | ||

| Aromatic | ~ 128 (q, J ≈ 30 Hz) | C-2 | ||

| Aromatic | ~ 132 | C-3 | ||

| Aromatic | ~ 130 | C-4 | ||

| Aromatic | ~ 135 | C-5 | ||

| Aromatic | ~ 127 (q, J ≈ 5 Hz) | C-6 | ||

| Trifluoromethyl | ~ 124 (q, J ≈ 274 Hz) | -CF₃ | ||

| Benzylic | ~ 32 | -CH₂Br |

Note: 'q' denotes a quartet multiplicity due to coupling with fluorine atoms.

Infrared (IR) Spectroscopy

Table 2: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| 1605, 1570, 1480 | Medium-Strong | Aromatic C=C Bending |

| 1315 | Strong | C-F Stretch (in -CF₃) |

| 1180-1100 | Strong | C-F Stretch (in -CF₃) |

| 1210 | Medium | C-Br Stretch (in -CH₂Br) |

| 850-800 | Strong | C-Cl Stretch |

| 800-600 | Strong | Aromatic C-H Bending (out-of-plane) |

Mass Spectrometry (MS)

Table 3: Predicted Major Mass Spectrometry Fragments (Electron Ionization)

| m/z | Relative Intensity | Proposed Fragment | Notes |

| 272/274/276 | High | [M]⁺ | Molecular ion peak showing characteristic isotopic pattern for one bromine and one chlorine atom. |

| 193/195 | High | [M - Br]⁺ | Loss of the bromine radical. |

| 158 | Medium | [M - Br - Cl]⁺ | Subsequent loss of a chlorine radical. |

| 124 | Medium | [C₇H₄F₃]⁺ | Fragment corresponding to the trifluoromethyl-substituted aromatic ring. |

Experimental Protocols

The following are detailed protocols for the synthesis of this compound and the acquisition of its spectral data.

Synthesis of this compound

This procedure is adapted from general methods for the bromination of benzyl alcohols.

Workflow for Synthesis

Caption: A typical workflow for the synthesis of this compound.

Procedure:

-

Dissolve 5-Chloro-2-(trifluoromethyl)benzyl alcohol (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add phosphorus tribromide (0.33 equivalents) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, carefully quench the reaction by slowly adding it to a beaker of ice-water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure this compound.

NMR Spectroscopy

Protocol:

-

Prepare a sample by dissolving approximately 10-20 mg of the purified product in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, a standard pulse program is sufficient. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

-

For ¹³C NMR, a proton-decoupled pulse sequence is used. Chemical shifts are referenced to the solvent peak of CDCl₃ (δ 77.16 ppm).

IR Spectroscopy

Protocol:

-

As the compound is expected to be a liquid, a neat sample can be analyzed.

-

Place a small drop of the liquid between two polished sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

-

Mount the plates in the sample holder of an FTIR spectrometer.

-

Record the spectrum from 4000 to 400 cm⁻¹.

-

Clean the salt plates thoroughly with a suitable dry solvent (e.g., anhydrous dichloromethane) after the measurement.

Mass Spectrometry

Protocol:

-

Introduce the sample into the mass spectrometer via a gas chromatography (GC-MS) system for separation and analysis.

-

GC Conditions: Use a non-polar capillary column (e.g., DB-5ms). Program the oven temperature with an initial hold at a low temperature (e.g., 50°C) followed by a ramp to a higher temperature (e.g., 280°C) to ensure good separation.

-

MS Conditions: Use Electron Ionization (EI) at 70 eV. Set the mass analyzer to scan a mass range of m/z 40-350.

Logical Relationship in Mass Spectrometry Fragmentation

An In-depth Technical Guide on 5-Chloro-2-(trifluoromethyl)benzyl bromide: Safety, Handling, and MSDS

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for 5-Chloro-2-(trifluoromethyl)benzyl bromide. The following sections detail the chemical's properties, associated hazards, and recommended procedures for safe use in a laboratory and drug development setting.

Chemical Identification and Physical Properties

This compound is a corrosive organic compound used as a laboratory chemical and in the manufacture of other substances.[1] It is a colorless liquid.[2]

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 261763-24-0 | [2][3] |

| Molecular Formula | C8H5BrClF3 | [2][3] |

| Molecular Weight | 273.48 g/mol | [2] |

| Appearance | Colorless Liquid | [2] |

| Boiling Point | 224 °C | [3][4] |

| Density | 1.359 g/cm³ - 1.663 g/cm³ | [3][4] |

| Flash Point | 90 °C - 119 °C | [3][5] |

| Refractive Index | 1.518 - 1.5125 (@ 20 °C) | [3][4][6] |

Hazard Identification and Classification

This chemical is classified as a hazardous substance. It is corrosive and can cause severe skin burns and serious eye damage.[1][2][7] It may also cause respiratory irritation and is a lachrymator, meaning it can induce tearing.[1][2]

Table 2: GHS Hazard Classification

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Source:[1]

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize the risks associated with this compound.

Handling

-

Work in a well-ventilated area, such as a chemical fume hood.[1][8]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[1][2][9]

-

Avoid breathing fumes, mist, or vapors.[1]

-

Prevent contact with skin and eyes.[1]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[1]

-

Wash hands thoroughly after handling.[1]

Storage

-

Store in a cool, dry, and well-ventilated area.[1]

-

Keep the container tightly closed when not in use.[1]

-

This chemical is moisture-sensitive; store under an inert gas.[1]

-

Store locked up.[1]

-

Keep away from incompatible materials such as strong bases and oxidizing agents.[1]

Exposure Controls and Personal Protective Equipment

Engineering controls and personal protective equipment are essential to prevent exposure.

-

Engineering Controls : A well-functioning fume hood is necessary.[1] Emergency eye wash stations and safety showers must be readily available in the immediate work area.[1]

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Chemical safety goggles and a face shield are required.[1]

-

Skin Protection : Wear chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[2]

-

Respiratory Protection : If ventilation is inadequate, a NIOSH-approved respirator should be used.[1]

-

First Aid Measures

In case of exposure, immediate medical attention is required.[2]

Table 3: First Aid Procedures

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2] |

| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][2] |

| Eye Contact | Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2] |

Firefighting and Accidental Release Measures

Firefighting

-

Suitable Extinguishing Media : Use alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

-

Unsuitable Extinguishing Media : Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards : Thermal decomposition can produce toxic gases such as carbon oxides, hydrogen bromide, hydrogen chloride, and hydrogen fluoride.[1] Containers may explode when heated.[1]

-

Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release

-

Personal Precautions : Evacuate unnecessary personnel.[1] Wear appropriate PPE. Ensure adequate ventilation.

-

Environmental Precautions : Prevent the chemical from entering drains, sewers, or waterways.

-

Containment and Cleanup : For small spills, absorb with an inert material (e.g., sand, earth) and place in a suitable container for disposal.[2] For large spills, dike the area to contain the spill and collect the material.[1]

Toxicological Information

Detailed toxicological data for this specific compound is limited. However, based on its classification, it is destructive to the tissues of the mucous membranes and upper respiratory tract upon inhalation.[1] Symptoms of inhalation may include coughing, shortness of breath, headache, and nausea.[1] No data is available on carcinogenicity, mutagenicity, or reproductive toxicity.[2][7]

Table 4: Summary of Toxicological Effects

| Effect | Description |

| Acute Toxicity | Not classified, but corrosive effects are severe. |

| Skin Corrosion/Irritation | Causes severe skin burns.[1][7] |

| Serious Eye Damage/Irritation | Causes serious eye damage.[1][7] |

| Respiratory Sensitization | May cause respiratory irritation.[1] |

| Germ Cell Mutagenicity | No data available.[7] |

| Carcinogenicity | No data available.[7] |

| Reproductive Toxicity | No data available.[7] |

Experimental Protocols

While specific experimental protocols for safety testing of this compound are not publicly available, standardized OECD guidelines are typically followed for chemical safety assessment. These would include tests for acute oral, dermal, and inhalation toxicity, as well as skin and eye irritation studies.

Visualizations

Hazard Identification and Response Workflow

Caption: Logical workflow for hazard identification, risk assessment, and emergency response.

First Aid Decision Pathway

Caption: Decision pathway for first aid response following exposure.

References

- 1. synquestlabs.com [synquestlabs.com]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. matrixscientific.com [matrixscientific.com]

- 4. This compound CAS#: 261763-24-0 [m.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. tcichemicals.com [tcichemicals.com]

Commercial Availability and Synthetic Routes of 5-Chloro-2-(trifluoromethyl)benzyl bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the commercial availability of 5-Chloro-2-(trifluoromethyl)benzyl bromide (CAS No. 261763-24-0), a key building block in pharmaceutical and agrochemical research. The guide details supplier information, physical and chemical properties, and outlines established synthetic protocols. All quantitative data is presented in structured tables for ease of comparison. Furthermore, logical workflows and synthetic pathways are visualized using Graphviz diagrams to facilitate understanding and implementation by researchers in drug discovery and development.

Introduction

This compound is a halogenated aromatic compound of significant interest in medicinal chemistry and material science. Its utility as a synthetic intermediate stems from the presence of multiple reactive sites: the benzylic bromide, which is susceptible to nucleophilic substitution, and the substituted aromatic ring, which can be further functionalized. This guide serves as a central resource for researchers, providing critical information on sourcing this compound and preparing it in the laboratory.

Commercial Availability

A number of chemical suppliers offer this compound in varying quantities and purities. Researchers can procure this reagent directly for their synthetic needs. Below is a summary of offerings from prominent suppliers.

Table 1: Supplier Information and Pricing

| Supplier | Product Number | Purity | Quantity | Price (USD) |

| INDOFINE Chemical Company | 07-279 | Not Specified | 1 g | $80.00 |

| 5 g | $175.00 | |||

| Matrix Scientific | 097619 | Not Specified | 1 g | $20.00 |

| 5 g | $73.00 | |||

| Oakwood Chemical | 005720 | 97% | 250 mg | $15.00 |

| 1 g | $29.00 | |||

| PUREST CHEMICAL | Not Specified | 98% | Bulk | Inquire |

| Sigma-Aldrich | APO456795357 | 98% | Not Specified | Inquire |

| SynQuest Laboratories | 1700-F-52 | Not Specified | Not Specified | Inquire |

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 261763-24-0 | [1] |

| Molecular Formula | C₈H₅BrClF₃ | [1] |

| Molecular Weight | 273.49 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 224 °C | |

| Density | 1.663 g/cm³ | |

| Refractive Index | 1.518 | |

| Flash Point | 89 °C | |

| Storage Temperature | 2-8 °C |

Experimental Protocols: Synthesis of this compound

For researchers who wish to synthesize this compound in-house, two primary routes are presented based on established chemical transformations.

Route 1: Free-Radical Bromination of 5-Chloro-2-(trifluoromethyl)toluene

This method involves the selective bromination of the benzylic position of 5-Chloro-2-(trifluoromethyl)toluene using a radical initiator.

Reaction Scheme:

5-Chloro-2-(trifluoromethyl)benzyl alcohol + PPh₃ + NBS --> this compound + Ph₃PO + Succinimide

Caption: Logical workflow for sourcing the target compound.

Caption: Synthetic pathways to this compound.

References

An In-depth Technical Guide to the Key Chemical Reactions of 5-Chloro-2-(trifluoromethyl)benzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-(trifluoromethyl)benzyl bromide is a versatile chemical intermediate of significant interest in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a trifluoromethyl group and a chlorine atom on the benzene ring, coupled with the reactive benzylic bromide, makes it a valuable building block for the synthesis of a wide array of complex organic molecules. The electron-withdrawing nature of the trifluoromethyl group and the chlorine atom influences the reactivity of the benzylic position, making it a prime candidate for various nucleophilic substitution and cross-coupling reactions. This technical guide provides a comprehensive overview of the core chemical reactions involving this compound, complete with experimental protocols, quantitative data, and logical diagrams to facilitate its application in research and development.

Core Chemical Reactions and Methodologies

The reactivity of this compound is primarily centered around the labile carbon-bromine bond, which readily participates in nucleophilic substitution reactions. Additionally, the aryl halide moiety can be engaged in cross-coupling reactions, although the benzylic bromide is significantly more reactive.

Nucleophilic Substitution Reactions

The benzylic bromide is an excellent leaving group, making this compound a potent electrophile for a variety of nucleophiles. These reactions are fundamental to constructing more complex molecular architectures.

The Williamson ether synthesis is a classical and widely used method for the preparation of ethers. In the context of this compound, this reaction allows for the introduction of the substituted benzyl moiety onto a phenolic substrate.

Experimental Protocol: O-Alkylation of Phenols [1]

-

Materials:

-

Phenol derivative

-

This compound

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone or N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

To a solution of the phenol (1.0 equivalent) in acetone or DMF (10-15 mL per mmol of phenol), add anhydrous potassium carbonate (2.0-3.0 equivalents).

-

Add this compound (1.1-1.5 equivalents) to the suspension.

-

Stir the reaction mixture at room temperature or heat to 50-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate and wash successively with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired ether.

-

Quantitative Data for Williamson Ether Synthesis

| Phenol Reactant | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| General Phenols | K₂CO₃ | Acetone/DMF | RT - 70 | Varies | High | [1] |

Logical Workflow for Williamson Ether Synthesis

Caption: Williamson ether synthesis workflow.

The reaction of this compound with primary and secondary amines provides a direct route to the corresponding N-benzylated amines, which are important scaffolds in medicinal chemistry.

Experimental Protocol: N-Alkylation of Amines [2]

-

Materials:

-

Primary or secondary amine

-

This compound

-

Base (e.g., K₂CO₃, Et₃N)

-

Solvent (e.g., Acetonitrile, DMF, Methanol)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

-

Silica gel for column chromatography

-

-

Procedure:

-

Dissolve the amine (1.0 equivalent) and the base (2.0-3.0 equivalents) in the chosen solvent.

-

Add a solution of this compound (1.1 equivalents) in the same solvent dropwise at room temperature.

-

Stir the reaction mixture at room temperature or heat as required, monitoring by TLC.

-

After completion, remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter and concentrate the organic layer.

-

Purify the crude product by column chromatography.

-

Quantitative Data for N-Alkylation of Amines

| Amine Reactant | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Substituted Benzylamines | - | Methanol | Varies | Varies | Varies | [2] |

Logical Workflow for N-Alkylation of Amines

Caption: N-Alkylation of amines workflow.

Suzuki-Miyaura Cross-Coupling Reactions

While the benzylic bromide is the more reactive site, under specific catalytic conditions, the aryl chloride can undergo Suzuki-Miyaura cross-coupling with arylboronic acids or their derivatives. However, it is more common to see the benzylic bromide itself participate in cross-coupling reactions, especially under microwave conditions.

Experimental Protocol: Suzuki-Miyaura Coupling of Benzylic Bromide [3]

-

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Ligand (e.g., JohnPhos)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., DMF)

-

Microwave reactor

-

-

Procedure:

-

To a microwave vial, add the arylboronic acid (1.5 mmol), this compound (1.0 mmol), potassium carbonate (3.0 mmol), Pd(OAc)₂ (5 mol %), and JohnPhos (10 mol %).

-

Add DMF (2 mL) to the vial and seal it.

-

Heat the reaction mixture in a microwave reactor at 140 °C for 20 minutes.

-

After cooling, dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter, concentrate, and purify the crude product by column chromatography.

-

Quantitative Data for Suzuki-Miyaura Coupling

| Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

| Various | Pd(OAc)₂/JohnPhos | K₂CO₃ | DMF | 140 (Microwave) | 20 | Moderate to Good | [3] |

Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura catalytic cycle.

Conclusion

This compound is a highly valuable and reactive intermediate. Its primary reactivity lies in nucleophilic substitution at the benzylic carbon, enabling the straightforward synthesis of a diverse range of ethers and amines. Furthermore, its participation in palladium-catalyzed cross-coupling reactions opens up avenues for the construction of complex biaryl and related structures. The experimental protocols and data presented in this guide are intended to serve as a foundational resource for chemists in academia and industry, facilitating the effective utilization of this versatile building block in the design and synthesis of novel molecules with potential applications in drug discovery and materials science. Further exploration into its reactivity with other nucleophiles and in different catalytic systems is warranted to fully exploit its synthetic potential.

References

Solubility profile of 5-Chloro-2-(trifluoromethyl)benzyl bromide in organic solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Chloro-2-(trifluoromethyl)benzyl bromide. Due to the absence of publicly available quantitative solubility data for this specific compound, this document outlines a qualitative solubility profile based on the known properties of structurally related molecules, such as benzyl halides. Furthermore, it presents a detailed experimental protocol for the accurate determination of its solubility in various organic solvents, enabling researchers to generate precise data for their specific applications. This guide is intended to be a foundational resource for scientists and professionals in drug development and chemical research, providing the necessary tools to assess and utilize this compound effectively.

Introduction

This compound is a halogenated aromatic compound with applications in organic synthesis, particularly as an alkylating agent in the development of pharmaceutical intermediates. A thorough understanding of its solubility in different organic solvents is crucial for reaction optimization, purification processes, and formulation development. This guide addresses the current information gap by providing a predictive qualitative assessment of solubility and a robust experimental framework for its quantitative determination.

Qualitative Solubility Profile

Based on the principles of "like dissolves like," the solubility of this compound can be inferred from its molecular structure. The presence of a benzene ring and a bromomethyl group suggests that it is a relatively nonpolar molecule. The chloro and trifluoromethyl substituents increase its molecular weight and can influence its polarity.

It is anticipated that this compound will exhibit good solubility in a range of common organic solvents. Alkyl halides are generally soluble in most organic solvents.[1] The dominant intermolecular forces at play would be London dispersion forces. While it has a polar carbon-halogen bond, it is expected to have limited to no solubility in water.

Expected Solubility Trends:

-

High Solubility: Likely in nonpolar and moderately polar aprotic solvents such as toluene, hexane, diethyl ether, and dichloromethane.

-

Moderate to Good Solubility: Expected in polar aprotic solvents like ethyl acetate, acetone, and acetonitrile.[2]

-

Low to Negligible Solubility: Predicted in highly polar protic solvents, most notably water.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound (e.g., in g/100 mL or mol/L) has not been reported in publicly accessible literature. The following table is provided as a template for researchers to record their experimentally determined solubility data for this compound in various organic solvents at specified temperatures.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| Toluene | ||||

| Hexane | ||||

| Dichloromethane | ||||

| Diethyl Ether | ||||

| Ethyl Acetate | ||||

| Acetone | ||||

| Acetonitrile | ||||

| Methanol | ||||

| Ethanol | ||||

| Water |

Experimental Protocol for Solubility Determination

The following protocol outlines the widely accepted "shake-flask" method for determining the thermodynamic solubility of a compound in a given solvent.[3][4][5] This method is considered a reliable approach for generating accurate solubility data.

4.1. Materials and Equipment

-

This compound

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial.

-

Pipette a known volume of the desired organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). The presence of undissolved solid should be visible to confirm saturation.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved particles.

-

-

Sample Dilution:

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution based on the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Conclusion

While quantitative solubility data for this compound is not currently available in the literature, its molecular structure suggests good solubility in a variety of common organic solvents. For applications requiring precise solubility values, the experimental protocol detailed in this guide provides a reliable methodology for generating this critical data. The information and procedures presented herein are intended to support researchers in the effective handling and application of this compound in their work.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions Using 5-Chloro-2-(trifluoromethyl)benzyl bromide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 5-Chloro-2-(trifluoromethyl)benzyl bromide in nucleophilic substitution reactions. This reagent is a valuable building block in medicinal chemistry and agrochemical synthesis, primarily due to the presence of the trifluoromethyl group, which can significantly influence the physicochemical and biological properties of the target molecules.

Introduction

This compound is a substituted benzyl halide that readily participates in nucleophilic substitution reactions. The electron-withdrawing nature of the trifluoromethyl group and the chloro substituent can impact the reactivity of the benzylic carbon, making it an excellent electrophile for a wide range of nucleophiles. This reagent is particularly useful for introducing the 5-chloro-2-(trifluoromethyl)benzyl moiety into molecules, a common scaffold in the development of new pharmaceuticals and agrochemicals.

The general mechanism for the nucleophilic substitution of this compound is depicted below. The reaction typically proceeds via an SN2 mechanism, especially with strong nucleophiles, leading to the displacement of the bromide ion.

Caption: General workflow for the nucleophilic substitution of this compound.

Applications in Synthesis

The primary application of this compound is the introduction of the corresponding benzyl group into a target molecule. This has been demonstrated in the synthesis of various biologically active compounds.

Synthesis of Agrochemicals

A notable application is in the synthesis of fungicides and insecticides. For instance, this compound is a key intermediate in the synthesis of Isoflucypram, a broad-spectrum fungicide. In this synthesis, the benzyl bromide is reacted with an N-cyclopropyl pyrazole carboxamide to form the final active ingredient.

Protocol for the O-Alkylation of Phenols with 5-Chloro-2-(trifluoromethyl)benzyl bromide

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the O-alkylation of phenols using 5-Chloro-2-(trifluoromethyl)benzyl bromide. This reaction, a variation of the Williamson ether synthesis, is a robust method for forming aryl benzyl ether linkages, which are common structural motifs in pharmaceuticals and other biologically active molecules. The protocol outlines the reaction setup, monitoring, work-up, and purification procedures. Additionally, it includes a summary of reaction parameters and a visual workflow diagram. This method is applicable to a wide range of substituted and unsubstituted phenols.

Introduction

The Williamson ether synthesis is a fundamental and widely used method in organic chemistry for the preparation of symmetrical and unsymmetrical ethers.[1][2] The reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of an alkoxide or phenoxide ion on a primary alkyl halide.[2][3][4] For the synthesis of aryl benzyl ethers, a phenol is typically deprotonated with a suitable base to form a more nucleophilic phenoxide, which then displaces a halide from a benzyl halide.[5]

The choice of base and solvent is crucial for the success of the reaction. For the alkylation of phenols, which are more acidic than aliphatic alcohols, moderately strong bases like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) are often sufficient.[3] Aprotic polar solvents such as N,N-dimethylformamide (DMF) or acetonitrile are commonly employed as they effectively solvate the cation of the base and do not interfere with the nucleophilicity of the phenoxide.[1][6]

This protocol specifically details the reaction of a generic phenol with this compound, a substituted benzyl halide. The electron-withdrawing nature of the trifluoromethyl and chloro groups on the benzyl bromide may influence its reactivity.

Reaction Scheme

Where Ar' = 5-Chloro-2-(trifluoromethyl)phenyl

Experimental Protocol

Materials:

-

Substituted or unsubstituted phenol

-

This compound

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

-

Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the phenol (1.0 equivalent).

-

Add anhydrous N,N-dimethylformamide (DMF) to dissolve the phenol (approximately 5-10 mL per mmol of phenol).

-

To this solution, add anhydrous potassium carbonate (K₂CO₃) (2.0 equivalents). Stir the suspension at room temperature for 15-30 minutes to facilitate the formation of the phenoxide.

-

Add this compound (1.1 equivalents) to the reaction mixture.

-

-

Reaction Monitoring:

-

Stir the reaction mixture at room temperature or gently heat to 50-70 °C.[6] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

To monitor by TLC, take a small aliquot of the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate alongside the starting materials (phenol and benzyl bromide).

-

The reaction is considered complete when the limiting reagent (typically the phenol) is no longer visible on the TLC plate. Reaction times can vary from 2 to 12 hours depending on the reactivity of the specific phenol.

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water (approximately 3-4 times the volume of DMF used).

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with deionized water (2 x volume of the organic layer) to remove residual DMF.

-

Wash the organic layer with brine (1 x volume of the organic layer).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure aryl benzyl ether.

-

Data Presentation

| Parameter | Recommended Value/Condition | Notes |

| Stoichiometry | ||

| Phenol | 1.0 equivalent | Limiting reagent. |

| This compound | 1.1 - 1.2 equivalents | A slight excess is used to ensure complete consumption of the phenol. |

| Base (K₂CO₃) | 2.0 - 3.0 equivalents | Excess base ensures complete deprotonation of the phenol. |

| Reaction Conditions | ||

| Solvent | Anhydrous DMF or Acetonitrile | Polar aprotic solvents are preferred.[1][6] |

| Temperature | Room Temperature to 70 °C | Gentle heating may be required for less reactive phenols.[6] |

| Reaction Time | 2 - 12 hours | Monitor by TLC for completion. |

| Work-up & Purification | ||

| Extraction Solvent | Ethyl Acetate | |

| Purification Method | Flash Column Chromatography | Eluent will depend on the polarity of the product. |

| Expected Yield | 50 - 95% | Yields can vary depending on the substrate and reaction conditions.[6] |

Safety Precautions

-

This compound is a lachrymator and should be handled in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

N,N-Dimethylformamide (DMF) is a skin and respiratory irritant. Handle with care.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

Visualizations

Caption: Workflow diagram illustrating the key steps in the alkylation of phenols.

Troubleshooting

-

Low Yield:

-

Ensure all reagents and solvents are anhydrous. Water can hydrolyze the benzyl bromide and protonate the phenoxide.

-

Increase the reaction temperature or time if the starting material is not fully consumed.

-

Consider using a stronger base such as sodium hydride (NaH) for less acidic phenols, but be aware of increased safety precautions.

-

-

Side Products:

-

C-alkylation can sometimes occur, especially with electron-rich phenols.[1] This can sometimes be minimized by careful choice of solvent and counter-ion.

-

Elimination reactions are a potential side reaction if using secondary or tertiary alkyl halides, but this is not a concern with a primary benzyl bromide.[1]

-

-

Difficulty in Purification:

-

If the product and starting material have similar polarities, careful optimization of the TLC and column chromatography solvent system is necessary.

-

Ensure complete removal of DMF during the work-up, as it can be difficult to remove under reduced pressure.

-

References

Application Notes and Protocols for N-benzylation of Amines using 5-Chloro-2-(trifluoromethyl)benzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzylation is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of biologically active molecules. The introduction of a benzyl group can significantly modify the steric and electronic properties of an amine, influencing its pharmacological profile. The reagent, 5-Chloro-2-(trifluoromethyl)benzyl bromide, is a valuable building block in medicinal chemistry. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, while the chloro substituent provides an additional site for further functionalization.[1][2]

These application notes provide detailed protocols for the N-benzylation of primary and secondary amines using this compound, offering methods adaptable to a variety of substrates.

Reaction Principle